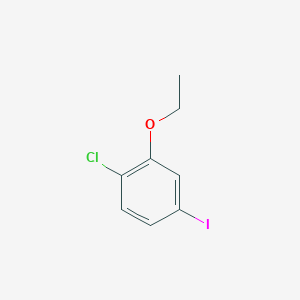

1-Chloro-2-ethoxy-4-iodobenzene

Description

The ethoxy group is electron-donating, which may influence the compound’s electronic profile and reactivity. Such compounds are often intermediates in pharmaceuticals, agrochemicals, and materials science due to their versatile functional groups .

Properties

IUPAC Name |

1-chloro-2-ethoxy-4-iodobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClIO/c1-2-11-8-5-6(10)3-4-7(8)9/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVQVSEHYEUUAMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)I)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-2-ethoxy-4-iodobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the iodination of 1-chloro-2-ethoxybenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under mild conditions, with the iodine substituting a hydrogen atom on the benzene ring.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve multi-step processes to ensure high yield and purity. The starting materials, such as 1-chloro-2-ethoxybenzene, are subjected to controlled reaction conditions, including temperature, pressure, and the use of catalysts, to optimize the iodination process.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2-ethoxy-4-iodobenzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodine or chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction reactions can convert the iodine group to a hydrogen atom.

Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in coupling reactions.

Major Products Formed

Substitution Reactions: Products include derivatives with different substituents replacing the iodine or chlorine atoms.

Oxidation: Products include aldehydes or carboxylic acids.

Reduction: Products include dehalogenated compounds.

Coupling Reactions: Products include biaryl compounds.

Scientific Research Applications

1-Chloro-2-ethoxy-4-iodobenzene is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of complex organic molecules and as a reagent in coupling reactions.

Biology: In the development of bioactive compounds and as a probe in biochemical studies.

Medicine: In the synthesis of pharmaceutical compounds, particularly in the development of drugs targeting specific biological pathways.

Industry: In the production of materials with specific properties, such as polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1-chloro-2-ethoxy-4-iodobenzene in chemical reactions involves the formation of reactive intermediates, such as carbocations or radicals, which facilitate the substitution or coupling processes. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reagents used.

Comparison with Similar Compounds

Substituent Effects on Reactivity

This compound vs. 1-Chloro-2-iodobenzene :

The ethoxy group in the former may deactivate the benzene ring toward electrophilic substitution compared to the latter, where only Cl and I (both weakly deactivating) are present. However, the ethoxy group’s electron-donating nature could facilitate nucleophilic aromatic substitution (SNAr) at the iodine-bearing position .1-Chloro-4-iodobenzene :

The para-substituted Cl and I create a symmetric structure with distinct electronic effects, favoring applications in cross-coupling reactions. In contrast, the ethoxy group in this compound introduces steric and electronic complexity .

Solubility and Stability

- Chloro-iodo benzenes (e.g., 1-Chloro-4-iodobenzene) are generally sparingly soluble in water but soluble in ethanol and ether. The ethoxy group in this compound may enhance solubility in polar aprotic solvents like dichloromethane .

- Stability: Compounds like 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene () are sensitive to light and moisture, suggesting similar handling requirements for the target compound.

Biological Activity

1-Chloro-2-ethoxy-4-iodobenzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. The compound's structure includes a chloro and an iodo substituent, which are known to influence its reactivity and interactions with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound has the molecular formula C₁₅H₁₄ClIO. Its structure is characterized by:

| Property | Value |

|---|---|

| Molecular Weight | 372.63 g/mol |

| CAS Number | 1103738-29-9 |

| Physical State | Solid |

| Storage Conditions | Dark, dry place, 2–8°C |

Mechanisms of Biological Activity

The biological activity of this compound is primarily mediated through its interactions with various biological targets. The presence of halogen atoms (chlorine and iodine) can enhance lipophilicity and influence binding affinity to proteins and enzymes.

- Antimicrobial Activity : Compounds with similar structures have shown antimicrobial properties by disrupting bacterial cell membranes or inhibiting vital metabolic pathways.

- Anticancer Properties : Research indicates that halogenated compounds can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and interference with cell signaling pathways.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic processes, potentially affecting drug metabolism and efficacy.

Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial effects of halogenated aromatic compounds similar to this compound against various bacterial strains. Results indicated significant inhibition of growth for Gram-positive bacteria, suggesting a potential application in developing new antimicrobial agents .

Study 2: Anticancer Activity

In vitro studies on structurally related compounds demonstrated that halogenated benzene derivatives could induce apoptosis in breast cancer cells. The mechanism was linked to increased oxidative stress and mitochondrial dysfunction . This suggests that this compound may have similar anticancer properties.

Study 3: Enzyme Interaction

Research focusing on the interaction of halogenated compounds with cytochrome P450 enzymes revealed that these compounds could alter enzyme activity, impacting drug metabolism . This is particularly relevant for understanding the pharmacokinetics of drugs that may be co-administered with such compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.